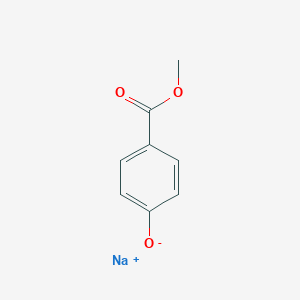

sodium;4-methoxycarbonylphenolate

Description

Historical Trajectories and Evolution of Phenolate (B1203915) Chemistry

The history of phenolate chemistry is intrinsically linked to the discovery and study of phenol (B47542) itself. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid), its true structure was elucidated in 1842. nih.gov The antiseptic properties of phenol, famously pioneered by Joseph Lister in the 1860s for antiseptic surgery, marked one of its first significant applications and underscored the reactivity of the phenolic group. nih.gov

The formation of phenolates, the conjugate bases of phenols, was an early and fundamental reaction. The simple treatment of phenol with a strong base like sodium hydroxide (B78521) readily produces sodium phenoxide, a stable salt that is far more soluble in water than phenol itself. wikipedia.orgwikipedia.org This straightforward acid-base chemistry laid the groundwork for the use of phenolates as nucleophiles in a variety of organic syntheses. A classic example is the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide to form an aryl ether. wikipedia.org Another pivotal reaction is the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide to produce salicylic (B10762653) acid, a precursor to aspirin. wikipedia.org These early discoveries established phenolates as key intermediates in the synthesis of a wide range of organic molecules.

Broader Context of Aryloxide Ligands in Contemporary Chemical Research

In recent decades, the role of aryloxide ligands has expanded dramatically beyond classical organic synthesis into the realm of coordination chemistry and materials science. The oxygen atom of the aryloxide group serves as an excellent donor for metal ions, and the electronic and steric properties of the ligand can be readily tuned by introducing substituents on the aromatic ring. This versatility has made aryloxide ligands indispensable in the design of metal complexes with specific catalytic and structural properties.

Aryloxide ligands have been instrumental in the development of catalysts for a wide range of transformations, including olefin polymerization, and have been used with earth-abundant metals like titanium. acs.org The electronic nature of the aryloxide ligand, whether electron-donating or electron-withdrawing, can significantly influence the reactivity of the metal center. Furthermore, the steric bulk of the substituents on the ring can control the coordination environment around the metal, leading to highly selective catalysts. The introduction of redox-active ligands into transition metal complexes, including those with aryloxide functionalities, has opened up new avenues for multielectron reactivity, which is crucial for challenging chemical transformations. rsc.org The ability of these ligands to act as electron reservoirs provides a mechanism for substrate activation and bond-forming reactions that are not accessible with traditional ligands. rsc.org

The use of functionalized aryloxides has also led to the synthesis of novel materials, such as coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov These materials have potential applications in areas such as gas storage, separation, and catalysis. The ability to pre-design aryloxide ligands with specific functionalities allows for the rational construction of materials with desired properties.

Specific Research Gaps and Opportunities Pertaining to Sodium;4-methoxycarbonylphenolate

This compound, more commonly known as sodium methylparaben, is widely produced and used as a preservative in the food, cosmetic, and pharmaceutical industries due to its antimicrobial properties and high water solubility. atamanchemicals.comunicornpetroleum.net Its synthesis is straightforward, typically involving the neutralization of methyl p-hydroxybenzoate with sodium hydroxide. atamanchemicals.comspectrumchemical.com

Despite its widespread use, a deeper investigation into the fundamental chemistry of this compound reveals underexplored research avenues. While its parent compound, methylparaben, has been studied more extensively, the unique properties and potential applications of the sodium salt beyond its preservative function are not well-documented in the scientific literature.

One significant research gap is the exploration of This compound as a functionalized aryloxide ligand in coordination chemistry . The presence of the methoxycarbonyl group in the para position makes it an electron-withdrawing substituent, which could modulate the electronic properties of a coordinated metal center in interesting ways. Studies on the synthesis and characterization of transition metal complexes with this ligand are scarce. Such complexes could exhibit novel catalytic activities, for instance, in oxidation reactions or polymerization processes where the electronic nature of the ligand is a critical parameter.

Another area of opportunity lies in the investigation of its potential as a building block for coordination polymers and metal-organic frameworks . The carboxylate-like functionality of the methoxycarbonyl group, in conjunction with the phenoxide oxygen, could allow for the formation of multidimensional structures with interesting topologies and potential applications in areas like selective adsorption or sensing. Research into the synthesis of coordination polymers using this compound with various metal ions could lead to new materials with tailored properties. nih.govnih.gov

Furthermore, the reactivity of the ester group in the context of the phenolate could be a subject of interest. While the phenoxide is a nucleophile, the ester group can undergo its own set of reactions. Investigating the interplay between these two functional groups within the same molecule could lead to the development of new synthetic methodologies. For example, the compound could serve as a bifunctional building block in organic synthesis.

Finally, detailed physicochemical studies on the solid-state structure and properties of anhydrous and hydrated forms of this compound are not extensively reported. nih.gov Understanding the crystal packing, hydrogen bonding interactions, and thermal stability of this compound could provide valuable insights for its use in materials science. For instance, its thermal decomposition behavior could be relevant for the synthesis of mixed metal oxides. atamanchemicals.comacs.org

In essence, while this compound is a commercially important compound, its potential as a functional chemical building block in advanced research remains largely untapped. A shift in perspective from viewing it solely as a preservative to recognizing it as a functionalized aryloxide ligand could open up a new chapter in its scientific story.

Properties

IUPAC Name |

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium;4 Methoxycarbonylphenolate and Analogous Aryloxides

Established Synthetic Pathways to Sodium;4-Methoxycarbonylphenolate

The traditional synthesis of this compound is typically a two-stage process that begins with a common aromatic carboxylic acid. These methods are well-documented and form the basis of commercial production.

The most common route to this compound involves the initial synthesis of its corresponding phenolic ester, methyl 4-hydroxybenzoate (B8730719) (also known as methylparaben), followed by a neutralization reaction to form the desired sodium salt. tcichemicals.comnih.gov

The first step is a classic Fischer esterification. 4-Hydroxybenzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst. iajpr.com Various catalysts can be employed, including strong mineral acids like sulfuric acid, as well as solid acid catalysts such as p-toluenesulfonic acid, sulfamic acid, or cation exchange resins, which can offer advantages in terms of separation and reusability. guidechem.comncerthelp.com The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. ncerthelp.com

Once the methyl 4-hydroxybenzoate ester is synthesized and purified, it is converted to its sodium salt. This is achieved through a straightforward acid-base reaction where the acidic phenolic hydroxyl group is deprotonated. A suspension of methyl 4-hydroxybenzoate in water is neutralized with a strong sodium base, most commonly sodium hydroxide (B78521) solution, to yield an aqueous solution of this compound. chemicalbook.com The final solid product can then be isolated, for instance, by spray-drying the solution. chemicalbook.com

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Product | Key Transformation |

| 1. Esterification | 4-Hydroxybenzoic Acid, Methanol | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Methyl 4-hydroxybenzoate | Carboxylic acid to methyl ester |

| 2. Salt Formation | Methyl 4-hydroxybenzoate | Sodium Hydroxide (NaOH) | This compound | Phenolic proton abstraction |

Modified Phenol (B47542) Synthetic Approaches Employing 4-Methoxycarbonylphenol Precursors

This approach is not a distinct pathway but rather focuses on the second stage of the established synthesis, starting directly with the precursor methyl 4-hydroxybenzoate, which is chemically named 4-methoxycarbonylphenol. This compound is a widely used preservative and a common intermediate in organic synthesis. acs.org

The synthesis from this precursor is direct: methyl 4-hydroxybenzoate is treated with a stoichiometric amount of a sodium base. A typical laboratory and industrial procedure involves suspending the methyl 4-hydroxybenzoate in a suitable solvent, often water, and adding a measured quantity of sodium hydroxide. chemicalbook.com The reaction is carefully controlled to ensure complete neutralization without causing hydrolysis of the ester group, which can occur under harsh basic conditions. For example, a specific method involves suspending methyl 4-hydroxybenzoate in water and neutralizing it at 20°C with a 50% sodium hydroxide solution, ensuring the pH does not exceed 12.1 to prevent saponification. chemicalbook.com The resulting salt is then isolated from the solution.

Advanced and Green Synthetic Protocols for Aryloxide Compounds

While the established methods are effective, modern chemistry seeks more efficient, versatile, and environmentally benign synthetic routes. Research into advanced protocols for aryloxide synthesis often focuses on transition-metal catalysis, novel rearrangement reactions, and the integration of green chemistry principles.

Transition-metal catalysis offers powerful methods for forming carbon-oxygen (C-O) bonds, which are central to the structure of aryloxides and their derivatives. These reactions can provide alternative pathways to the core aryloxide structure, sometimes under milder conditions than classical methods. chemistryworld.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, are prominent examples. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or a pre-formed metal alkoxide, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. mdpi.com

The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by reaction with the alcohol or alkoxide, and finally, reductive elimination to form the C-O bond and regenerate the catalyst. mdpi.comlibretexts.org Other metals, such as copper (in Ullmann-type couplings), have also been extensively used for C-O bond formation. More recent research has explored the use of 3d transition metals like scandium, titanium, vanadium, and chromium complexed with bulky aryloxide ligands as catalysts for various transformations. acs.org Another strategy involves the O-atom insertion into a pre-formed metal-aryl bond, which represents a key step in the catalytic oxidation of hydrocarbons to phenols. virginia.edu

Table 2: Examples of Transition-Metal-Catalyzed Reactions for C-O Bond Formation

| Reaction Type | Metal Catalyst | Substrates | Description |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Aryl Halide/Triflate, Alcohol/Alkoxide | Forms an aryl ether through Pd-catalyzed cross-coupling. |

| Ullmann Condensation | Copper (Cu) | Aryl Halide, Alcohol/Phenol | A classic method for forming diaryl ethers, often requiring high temperatures. |

| O-Atom Insertion | Various (e.g., W, Fe) | Metal-Aryl Complex, Oxygen Donor | An oxygen atom is inserted into a metal-carbon bond to form a metal-alkoxide. virginia.edu |

Rearrangement Reactions (e.g., Fries-Type Rearrangements) as Synthetic Avenues

Rearrangement reactions provide an alternative route to substituted phenols, which are the immediate precursors to phenolates. The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemistrylearner.com The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the para position at lower temperatures and the ortho position at higher temperatures. byjus.com

The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate after the Lewis acid coordinates to the carbonyl oxygen. byjus.comorganic-chemistry.org This electrophilic intermediate then attacks the activated aromatic ring in a process akin to a Friedel-Crafts acylation. wikipedia.org While this reaction forms a C-C bond rather than a C-O bond, it is a key method for synthesizing hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and agrochemical industries. chemistrylearner.comsigmaaldrich.com

Several variations of this reaction exist:

Photo-Fries Rearrangement: This variant uses UV light instead of a catalyst and proceeds through a radical mechanism. While synthetically useful, its yields are often lower than the thermal version. wikipedia.orgsigmaaldrich.com

Anionic Fries Rearrangement: This reaction involves the ortho-metalation of aryl esters with a strong base, leading to the migration of the acyl group to the ortho position. wikipedia.org

Thia-Fries and Phospho-Fries Rearrangements: These are analogous reactions involving the rearrangement of aryl sulfonates and aryl phosphates, respectively. sigmaaldrich.com

Table 3: Comparison of Fries-Type Rearrangements

| Rearrangement Type | Driving Force | Key Intermediate | Selectivity |

| Classic Fries | Lewis Acid (e.g., AlCl₃) | Acylium Carbocation | ortho/para, temperature-dependent byjus.com |

| Photo-Fries | UV Light | Radical Species | Gives both ortho and para products wikipedia.org |

| Anionic Fries | Strong Base | Metalated Species | Primarily ortho wikipedia.org |

Implementation of Green Chemistry Principles in Phenolate (B1203915) Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. sigmaaldrich.com These principles can be applied to the synthesis of this compound and other aryloxides.

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org Catalytic processes, such as the transition-metal-catalyzed reactions or the use of solid acid catalysts in esterification, are superior to using stoichiometric reagents (like AlCl₃ in the Fries rearrangement) which generate significant waste. organic-chemistry.orgyale.edu

Less Hazardous Chemical Syntheses : This principle encourages the use and generation of substances with low toxicity. sigmaaldrich.com This involves choosing safer solvents to replace hazardous ones like chlorinated hydrocarbons and developing catalysts with lower toxicity profiles.

Design for Energy Efficiency : Chemical reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.orgyale.edu The development of highly active catalysts that function under mild conditions is a key research goal.

Use of Renewable Feedstocks : Whenever feasible, starting materials should be derived from renewable sources rather than depleting fossil fuels. yale.edu Research into producing phenols and benzoic acids from biomass could provide a sustainable front-end for aryloxide synthesis.

Reduce Derivatives : Unnecessary steps like protection and deprotection should be avoided as they add reagents and generate waste. sigmaaldrich.comacs.org The development of highly selective catalysts that can target a specific functional group in a complex molecule (such as chemoselective enzymes) aligns with this principle. acs.orgnih.gov

Catalysis : Catalytic reagents are inherently greener than stoichiometric ones because they are used in small amounts and can be recycled, reducing waste generation. sigmaaldrich.comyale.edu This applies to the use of acid catalysts in esterification and transition-metal catalysts in C-O bond formation.

By integrating these principles, the synthesis of aryloxides can become more economically and environmentally sustainable.

Solvent-Free Reaction Environments and Mechanochemistry

Traditional synthesis of sodium phenoxides, including this compound, often involves the use of organic solvents. For instance, a common laboratory method involves reacting the parent phenol with a base like sodium hydroxide in an aqueous solution, followed by drying, or using solvents like toluene (B28343) and methanol to prepare the anhydrous salt. google.comchemicalbook.com While effective, these solvent-based approaches present challenges related to solvent waste, the energy required for their removal, and potential contamination of the final product. The difficulty in removing water from hydrated phenoxides without causing hydrolysis is a notable issue. google.com

To overcome these limitations, solvent-free reaction environments, particularly those utilizing mechanochemistry, have emerged as a powerful alternative. Mechanochemistry induces chemical reactions through mechanical force, such as grinding or ball-milling, eliminating the need for bulk solvents. This approach not only reduces environmental impact but can also lead to different reaction pathways and product polymorphs.

The synthesis of sodium phenoxide, an analogue of this compound, has been successfully demonstrated using mechanochemical methods. In one example, sodium phenoxide was synthesized by ball-milling phenol with sodium hydride for eight hours in a stainless steel receptacle. researchgate.net Research has also explored the use of sodium hydroxide, a less hazardous base than sodium hydride, for similar transformations involving phenolic compounds, indicating its feasibility for phenoxide synthesis via ball milling. These high-energy collisions between milling balls and reactants provide the necessary energy to initiate the acid-base reaction, yielding the corresponding sodium aryloxide in a solid, solvent-free state.

This solvent-free methodology is directly applicable to the synthesis of this compound from its parent compound, methyl 4-hydroxybenzoate.

| Reactants | Method | Conditions | Product | Key Advantage | Source(s) |

| Phenol, Sodium Hydride | Mechanochemistry (Ball-Milling) | 8 hours at 200 r·min⁻¹ | Sodium Phenoxide | Solvent-free, solid-state reaction | researchgate.net |

| p-Nitrochlorobenzene, Sodium Hydroxide | Hydrolysis | High Temperature and Pressure | Sodium p-Nitrophenoxide | Industrial method | |

| Methyl 4-hydroxybenzoate, Sodium Hydroxide | Neutralization in Water | 20°C, pH control | Sodium 4-(Methoxycarbonyl)phenolate solution | Standard aqueous method | chemicalbook.com |

Atom Economy Maximization and Waste Stream Minimization

A core principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org The concept, introduced by Barry Trost, provides a framework for evaluating the sustainability of a synthetic route, moving beyond simple reaction yield to consider the generation of byproducts and waste. acs.org A high atom economy indicates that most reactant atoms are utilized in the final product, minimizing the formation of unwanted substances and reducing the economic and environmental costs associated with waste disposal. wikipedia.org

The atom economy is calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org

The standard synthesis of this compound from methyl 4-hydroxybenzoate and sodium hydroxide is an example of a reaction with high atom economy.

Reaction: C₈H₈O₃ + NaOH → C₈H₇NaO₃ + H₂O

In this acid-base neutralization, the only byproduct is water, which is environmentally benign. Addition and rearrangement reactions typically exhibit high atom economy, whereas substitution and elimination reactions often fare poorly, generating stoichiometric byproducts that constitute waste streams. acs.orgnih.gov Maximizing atom economy is therefore a key strategy in minimizing waste at the molecular level. acs.org

| Reaction | Reactants (Molecular Weight) | Desired Product (Molecular Weight) | Byproduct(s) (Molecular Weight) | Atom Economy (%) | Source(s) |

| Synthesis of this compound | Methyl 4-hydroxybenzoate (152.15 g/mol ) + Sodium Hydroxide (40.00 g/mol ) | This compound (174.13 g/mol ) | Water (18.02 g/mol ) | 90.62% | wikipedia.orgnih.gov |

Integration of Renewable Feedstocks and Sustainable Catalysis

A critical aspect of sustainable chemical manufacturing is the transition from finite fossil fuel-based feedstocks to renewable resources. Phenol and its derivatives, the precursors to compounds like this compound, are produced globally at a rate of around 10 million tons per year, primarily from benzene (B151609) via the cumene (B47948) process. rsc.org The defossilization of this supply chain is a major goal for the chemical industry.

Bio-based phenols can be derived from several renewable sources:

Lignocellulosic Biomass: Lignin (B12514952), a complex aromatic polymer found in plant cell walls, is nature's most abundant source of aromatic carbon. rsc.orggreenchemistry-toolkit.org Through catalytic processes like hydrogenolysis or pyrolysis, lignin can be depolymerized to yield a mixture of phenol derivatives. rsc.org

Tannins and Natural Oils: Phenolic compounds can be extracted directly from natural resources such as tannins or cashew nut shell liquid (CNSL). rsc.orgresearchgate.net CNSL is a readily available, inexpensive, and renewable byproduct of the cashew industry that can serve as a direct substitute for phenol in many applications. researchgate.net

Bio-based Platform Molecules: The Diels-Alder reaction of bio-based furanic derivatives (like furfural, available on a large scale) can be used to construct the phenol ring, offering a pathway to renewable aromatics. rsc.org

Industrially, companies have begun to commercialize these approaches. For example, INEOS Phenol has launched a product line named INVIRIDIS™, which includes phenol produced from bio-attributed cumene. adhesivesmag.comineos.com This is achieved through a mass-balance approach, where renewable feedstocks are mixed with traditional ones in the production process, and the bio-based content is tracked and allocated to the final product, resulting in a lower carbon footprint. adhesivesmag.comineos.com

Complementing the use of renewable feedstocks is the development of sustainable catalysis. This involves replacing catalysts based on rare, expensive, or toxic metals (like iridium and ruthenium) with alternatives that are more abundant, less hazardous, and more efficient. nih.gov Recent advancements include:

Organic Catalysts: Metal-free organic catalysts, such as acridinium (B8443388) salts or dimethylaminopyridinium iodide (DMAP·HI), have been developed for various transformations, offering a sustainable alternative to traditional metal-based systems. nih.govpreprints.org

Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and low-toxicity metals, such as titanium, is gaining traction. acs.org

Electrosynthesis: Electrochemical methods can be used to drive catalytic cycles, replacing stoichiometric chemical reductants with electricity. This approach, as demonstrated in titanium-mediated electrosynthesis, minimizes metal waste and allows for precise control over reaction conditions. acs.org

By integrating renewable raw materials with innovative and sustainable catalytic systems, the synthesis of this compound and other aryloxides can be aligned with the principles of a circular economy.

| Feedstock Type | Raw Material Example | Process | Resulting Phenolic Compounds | Key Advantage | Source(s) |

| Fossil-Based | Benzene | Cumene Process | Phenol, Acetone | Established, high-volume industrial process | rsc.org |

| Renewable (Biomass) | Lignin | Catalytic Depolymerization | Mixture of phenol derivatives (e.g., guaiacol, syringol) | Utilizes waste biomass, abundant source | rsc.org |

| Renewable (Natural Oil) | Cashew Nut Shell Liquid (CNSL) | Direct Use/Extraction | Cardanol, Cardol (substituted phenols) | Inexpensive, renewable byproduct | researchgate.net |

| Renewable (Platform Molecule) | Bio-attributed Cumene | Mass-Balance Production | Bio-attributed Phenol | Drop-in replacement with lower carbon footprint | adhesivesmag.comineos.com |

| Renewable (Platform Molecule) | Furanic Derivatives | Diels-Alder/Aromatization | Substituted Phenols | Creates molecular diversity from cheap bio-based molecules | rsc.org |

Fundamental Reactivity and Mechanistic Investigations of 4 Methoxycarbonylphenolate Species

Acid-Base Equilibria and Protonation States of 4-Methoxycarbonylphenol and its Conjugate Base

4-Methoxycarbonylphenol, also known as methyl paraben, is a weak acid that can exist in either a protonated (neutral) or deprotonated (anionic) state, depending on the pH of the surrounding medium. researchgate.net The equilibrium between these two forms is a critical determinant of the molecule's chemical behavior and solubility. The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 4-methoxycarbonylphenol, the pKa is approximately 8.15 in water at 20°C, though some sources cite a pKa of 8.5. researchgate.net

At a pH below its pKa, the protonated, neutral form of 4-methoxycarbonylphenol predominates. researchgate.net Conversely, at a pH above the pKa, the deprotonated form, the 4-methoxycarbonylphenolate anion, is the major species. researchgate.net This phenolate (B1203915) is formed by the loss of a proton from the hydroxyl group on the benzene (B151609) ring. The equilibrium can be represented as follows:

C₈H₈O₃ + H₂O ⇌ C₈H₇O₃⁻ + H₃O⁺

The solubility of 4-methoxycarbonylphenol is significantly influenced by its protonation state. It is only slightly soluble in water and acidic solutions but exhibits increased solubility in basic solutions where the anionic phenolate form is favored. mdpi.com The presence of salts can decrease its solubility through a "salting out" effect. mdpi.com

The acidity of 4-methoxycarbonylphenol is influenced by the electronic effects of its substituents. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which helps to stabilize the negative charge of the conjugate base (phenolate) through resonance. This stabilization makes the hydroxyl group more acidic compared to phenol (B47542) itself, which has a pKa of about 10.

Interactive Data Table: Physicochemical Properties of 4-Methoxycarbonylphenol

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | |

| Molar Mass | 152.15 g/mol | nih.gov |

| Melting Point | 125-128 °C | |

| Boiling Point | 270.5 °C (decomposes) | nih.gov |

| pKa | 8.15 (in H₂O at 20°C) | |

| Water Solubility | Slightly soluble |

Nucleophilic Character and Reaction Pathways of the Phenolate Anion

The deprotonated form of 4-methoxycarbonylphenol, the 4-methoxycarbonylphenolate anion, is a potent nucleophile. The negative charge on the oxygen atom enhances its ability to attack electron-deficient centers, leading to a variety of chemical transformations.

Nucleophilic aromatic substitution (SNAᵣ) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, aryl halides are generally unreactive under these conditions. libretexts.org For SNAᵣ to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The 4-methoxycarbonylphenolate anion can act as a nucleophile in SNAᵣ reactions. For example, it can react with highly activated aryl halides, such as 2,4-dinitrofluorobenzene, to displace the halide and form a new ether linkage. The reaction proceeds via an addition-elimination mechanism, where the phenolate first adds to the aromatic ring to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com The rate of these reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective. youtube.commasterorganicchemistry.com

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester. The formation of 4-methoxycarbonylphenol itself is an example of an esterification reaction, specifically a Fischer esterification. nih.govebi.ac.ukebi.ac.uk This reaction involves the formal condensation of the carboxyl group of 4-hydroxybenzoic acid with methanol (B129727), typically under acidic conditions. nih.govebi.ac.ukebi.ac.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the final ester product. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com The 4-methoxycarbonylphenolate anion, or its corresponding acid form under certain conditions, can participate in transesterification reactions. For instance, under mild conditions (pH 7.4, 50°C), methylparaben has been shown to undergo transesterification with sugars and sugar alcohols. ebi.ac.uknih.gov This reaction involves the nucleophilic attack of a hydroxyl group from the sugar on the carbonyl carbon of the ester, leading to the exchange of the methoxy (B1213986) group. ebi.ac.uknih.gov Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a basic medium, the reaction is initiated by the attack of an alkoxide ion on the ester, proceeding through a tetrahedral intermediate before the elimination of the original alkoxide. masterorganicchemistry.com

The 4-methoxycarbonylphenolate anion, and more broadly, derivatives of 4-hydroxybenzoic acid, can participate in condensation reactions with electrophilic carbonyl compounds. A notable example is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). scitepress.orgrjpbcs.comtaylorandfrancis.com This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of an acid or base catalyst. scitepress.orgtaylorandfrancis.com

In this context, a derivative such as 4-hydroxyacetophenone can react with an aromatic aldehyde. rjpbcs.comrasayanjournal.co.in While 4-methoxycarbonylphenol itself does not directly participate as the ketone component, the principles of its reactivity are relevant. The presence of the hydroxyl group (or the phenolate in basic conditions) on the aromatic ring influences the reactivity of the molecule in such condensation reactions.

Electrochemical Properties and Redox Processes of Phenolate Systems

The electrochemical behavior of phenolates, including 4-methoxycarbonylphenolate, is characterized by their propensity to undergo oxidation. These redox processes are fundamental to understanding their stability and potential applications in areas like electro-synthesis and sensor technology.

The anodic oxidation of phenol and its derivatives has been a subject of extensive research. The oxidation of phenol can lead to the formation of a variety of products, including hydroquinone (B1673460) and benzoquinone. rsc.orgyoutube.com The specific products formed depend on the reaction conditions, such as the electrode material, solvent, and the presence of catalysts. rsc.orgresearchgate.net

For substituted phenols, the nature and position of the substituent significantly influence the oxidation pathway. In the case of 4-methoxycarbonylphenol, the electron-withdrawing nature of the methoxycarbonyl group affects the electron density of the aromatic ring and the stability of the intermediates formed during oxidation. The oxidation of phenols often proceeds through the formation of a phenoxy radical, which can then undergo further reactions. The oxidation of phenols with certain reagents can lead to the formation of quinone-type products. wikipedia.orgyoutube.com

Electrochemical studies, often employing techniques like cyclic voltammetry, reveal that the oxidation of phenols can lead to the passivation of the electrode surface due to the formation of polymeric films, which can be a challenge in electrosynthesis. rsc.org However, by carefully controlling the reaction conditions and using modified electrodes, selective oxidation to desired products can be achieved. rsc.org For example, the electrochemical oxidation of hydroquinone in the presence of an alcohol can lead to the formation of the corresponding alkoxy-substituted phenol. researchgate.net

Role of Phenoxyl Radical Intermediates in Reaction Sequences

Once formed, phenoxyl radicals are key intermediates that dictate the course of subsequent reactions. nih.govnih.gov These radicals can be highly reactive, undergoing dimerization, disproportionation, or reaction with other species in the medium. nih.govresearchgate.net In the context of oxidative dehydrodimerization, which is a crucial step in processes like lignin (B12514952) formation, phenoxyl radicals are the primary building blocks that couple together. nih.gov

The stability and reactivity of phenoxyl radicals can be significantly modified by coordination to a metal center. scirp.org Metal-phenoxyl radical complexes are often more stable than the free radicals, allowing for their isolation and characterization. scirp.org For instance, the phenoxyl radical of a vitamin E homolog can be reduced by NADPH-cytochrome P-450 oxidoreductase, demonstrating an enzymatic interaction with this radical intermediate. nih.gov In contrast, phenoxyl radicals with higher redox potentials can directly oxidize NADPH. nih.gov The specific reaction pathway of a phenoxyl radical—be it further oxidation, dimerization, or another transformation—is therefore dependent on its intrinsic redox potential and the surrounding chemical environment. nih.govresearchgate.net

Concerted Proton-Electron Transfer (CPET) Dynamics in Phenol Oxidation

The oxidation of phenols often involves the transfer of both a proton and an electron, a process known as proton-coupled electron transfer (PCET). nih.govpnas.org PCET can occur through stepwise pathways (electron transfer followed by proton transfer, EPT, or vice versa, PET) or through a concerted pathway (CPET), where the electron and proton are transferred in a single kinetic step. nih.govacs.org

Extensive research, particularly using techniques like cyclic voltammetry, has shown that for the oxidation of many phenols, the CPET pathway is dominant. pnas.orgrsc.orgacs.org This concerted mechanism is advantageous as it bypasses the formation of high-energy intermediates like phenol radical cations (ArOH•+) that are part of the stepwise EPT pathway. pnas.orgacs.org Studies on hydrogen-bonded phenols have provided strong evidence for a CPET mechanism, based on thermochemical data, kinetic isotope effects, and the relationship between reaction rate and driving force. acs.orgnih.gov When water is used as the solvent, it can act as the proton acceptor in the CPET process, a reaction of fundamental importance in many biological systems. nih.govpnas.org The efficiency of the CPET pathway is characterized by a remarkably small reorganization energy, underscoring the unique role of water as a proton acceptor in this context. nih.gov

Impact of Counterions on Phenolate Reactivity and Selectivity

The counterion associated with a phenolate, such as the sodium ion in sodium;4-methoxycarbonylphenolate, can significantly influence its reactivity and the selectivity of its reactions. While often considered a "spectator ion," the cation can affect the solvation of the phenolate anion, ion-pairing, and the Lewis acidity of the reaction medium. acs.orgboisestate.edu

The nature of the counterion has also been shown to directly affect the outcome of metal-catalyzed reactions. For example, in a silver-catalyzed cyclization reaction, using silver acetate (B1210297) (AgOAc) gave a quantitative yield, whereas other silver salts with different counterions (e.g., AgOTf, AgTFA) resulted in diminished yields. acs.org This suggests that the counterion's basicity and its influence on protonation steps were crucial for the reaction's efficiency. acs.org Therefore, the sodium counterion in this compound can be expected to play a non-trivial role in its reactions, particularly in non-aqueous solvents or in the presence of other metal catalysts, by influencing the aggregation state, solubility, and the electronic environment of the phenolate.

Table 2: Effect of Silver Salt Counterion on Isoquinolone Synthesis Yield

| Silver Salt | Counterion | Yield (%) | Source |

|---|---|---|---|

| AgSbF₆ | SbF₆⁻ | 87 | acs.org |

| AgOTf | OTf⁻ | Diminished | acs.org |

| AgTFA | TFA⁻ | Diminished | acs.org |

| AgNTf₂ | NTf₂⁻ | Diminished | acs.org |

Photochemical Activation and Transformation Reactions of Methoxycarbonylphenolate Derivatives

Photochemical reactions offer a powerful method for chemical transformations by using light to activate molecules. beilstein-journals.orgmsu.edu According to the first law of photochemistry, a molecule must absorb light to undergo a photochemical reaction. msu.edu This absorption promotes the molecule to an electronic excited state, which can then undergo various processes, including dissociation, isomerization, or reaction with other molecules. msu.edulibretexts.org

For phenolic compounds, photochemical activation can lead to a variety of reactive intermediates. Irradiation of naphthol derivatives, for instance, can lead to the formation of radical cations and phenoxyl radicals. mdpi.com The primary photochemical reaction is often followed by complex secondary "dark" reactions involving the generated intermediates. msu.edulibretexts.org

A relevant transformation for derivatives of 4-methoxycarbonylphenolate is photodecarboxylation. Photodecarboxylation reactions of phthalimides have been shown to be efficient alkylation procedures with high quantum yields. beilstein-journals.org In these reactions, a mediator or sensitizer (B1316253) absorbs light and initiates the process, which involves the formal loss of CO₂ and the formation of a new C-H or C-C bond. beilstein-journals.org Given the presence of the methoxycarbonyl group, it is conceivable that under specific photochemical conditions, derivatives of 4-methoxycarbonylphenolate could participate in transformations involving this ester functionality or the aromatic ring itself, initiated by the absorption of light and subsequent formation of excited states or radical intermediates.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of sodium;4-methoxycarbonylphenolate by identifying its characteristic vibrational modes.

Infrared (IR) Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of the parent compound, methylparaben, shows characteristic peaks that can be used to infer the spectrum of the sodium salt. nih.govchemicalbook.com The most intense bands in the Raman spectrum of methylparaben are typically associated with the aromatic ring vibrations and the C=O stretch. The formation of the phenolate (B1203915) will influence the positions and intensities of the aromatic ring bands due to changes in the electron density distribution.

Table 1: Key Vibrational Spectroscopy Data for the Identification of this compound and its Parent Compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Expected Changes for Sodium Salt |

| Phenolic OH | O-H Stretch | 3200-3550 (broad) | Absent |

| Ester C=O | C=O Stretch | ~1715 (sharp, strong) | Minor shift due to electronic effects |

| Aromatic C-H | C-H Stretch | 3000-3100 | Minimal change |

| Aliphatic C-H | C-H Stretch | <3000 | Minimal change |

| Ester C-O | C-O Stretch | ~1210 (sharp) | Minor shift |

| Aromatic C=C | C=C Stretch | 1550-1700 | Shift in position and intensity |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the conjugated π-system of this compound. The chromophore, which consists of the substituted benzene (B151609) ring, is responsible for the absorption of ultraviolet radiation.

The UV-Vis spectrum of methylparaben, the protonated form, shows a maximum absorbance (λmax) at approximately 254 nm. globalresearchonline.net This absorption corresponds to a π → π* transition within the aromatic ring and the carbonyl group. The formation of the sodium phenolate results in a bathochromic shift (a shift to longer wavelengths) of the λmax. This is due to the increased electron-donating ability of the phenolate oxygen compared to the hydroxyl group, which extends the conjugation and lowers the energy gap for the electronic transition. The UV-Vis spectrum is also a valuable tool for the quantitative analysis of this compound, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. For instance, in HPLC analysis, detection is often carried out at a wavelength of 252 nm or 254 nm. nih.govresearchgate.net

Table 2: Electronic Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Methylparaben | Methanol (B129727) | 254 | Not specified | globalresearchonline.net |

| Diclofenac Sodium (related compound) | Methanol | 310 | 67,443,348 | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Phenoxyl Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, such as free radicals. bruker.com While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, EPR spectroscopy becomes a crucial tool for studying its potential to form phenoxyl radicals through oxidation.

The one-electron oxidation of the phenolate group leads to the formation of a phenoxyl radical, which has an unpaired electron delocalized over the aromatic ring. This radical species is EPR-active and will produce a characteristic EPR spectrum. The g-factor and hyperfine splitting pattern of the EPR signal can provide detailed information about the electronic and spatial structure of the radical. bruker.comnih.gov For example, the g-factor can indicate the degree of spin-orbit coupling and the nature of the atom on which the unpaired electron is predominantly localized. Hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule, and the splitting pattern can reveal the number and location of these nuclei relative to the unpaired electron.

In the context of phenolate compounds, EPR spin trapping techniques are often employed. nih.gov This involves the use of a "spin trap" molecule that reacts with the transient phenoxyl radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. nih.gov Studies on related phenol (B47542) and phenolate compounds have demonstrated the utility of EPR in elucidating reaction mechanisms involving radical intermediates. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the methyl protons of the ester group. The aromatic protons typically appear as two sets of doublets in the downfield region (around 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. libretexts.org The formation of the phenolate from the parent methylparaben will cause an upfield shift of the aromatic protons due to the increased electron-donating effect of the phenolate oxygen compared to the hydroxyl group. The methyl protons of the ester group will appear as a singlet in the upfield region, typically around 3.5-4.0 ppm. libretexts.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group will appear at the most downfield position, typically in the range of 165-190 ppm. oregonstate.edu The aromatic carbons will resonate in the region of 110-170 ppm. oregonstate.edu The formation of the phenolate will significantly shift the chemical shift of the carbon atom attached to the oxygen (C4) to a more downfield position due to the increased electron density. The methyl carbon of the ester group will be found in the upfield region, typically around 50-60 ppm. bhu.ac.incompoundchem.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COO⁻) | ~7.8 | ~130 |

| Aromatic CH (ortho to -O⁻) | ~6.8 | ~115 |

| Aromatic C (ipso to -COO⁻) | - | ~122 |

| Aromatic C (ipso to -O⁻) | - | ~165 |

| Ester C=O | - | ~168 |

| Methyl (-OCH₃) | ~3.8 | ~52 |

Note: These are predicted values based on typical chemical shift ranges and the electronic effects of the substituents. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular weight of the anionic part of the molecule, [C₈H₇O₃]⁻, is approximately 151.04 g/mol , while the sodium salt, C₈H₇NaO₃, has a molecular weight of approximately 174.13 g/mol . nih.gov The mass spectrum will show a molecular ion peak corresponding to one of these species, depending on the ionization technique used.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, likely fragmentation pathways would involve the loss of the methyl group (CH₃), the methoxy (B1213986) group (OCH₃), or carbon monoxide (CO) from the ester functionality.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound. nih.govresearchgate.netsid.ir In this technique, a nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Several validated HPLC methods have been reported for the determination of sodium methylparaben. nih.govresearchgate.netsid.irnih.gov These methods typically use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific pH. sid.irsielc.com Detection is usually performed using a UV detector at the λmax of the compound, around 252-256 nm. nih.govresearchgate.netnih.gov These methods have been shown to be linear, accurate, precise, and robust, making them suitable for quality control and stability testing. nih.gov

Gas Chromatography (GC):

Gas chromatography can also be used for the analysis of phenols, but it often requires derivatization to increase the volatility and thermal stability of the analytes. epa.gov For this compound, derivatization would be necessary to convert the non-volatile salt into a more volatile derivative, for example, by methylation to form the corresponding anisole. epa.gov While less direct than HPLC for the analysis of the salt form, GC can be a valuable technique, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm; 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.4 - 1.3 mL/min |

| Detection | UV at 252-256 nm |

| Temperature | Ambient or controlled (e.g., ±2°C) |

Computational and Theoretical Studies of 4 Methoxycarbonylphenolate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has proven to be a robust and versatile tool for examining the properties of 4-methoxycarbonylphenolate and related compounds. Its application spans the elucidation of electronic structures, the energetics of reactions, and the prediction of spectroscopic properties.

DFT calculations are instrumental in understanding the electronic makeup of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for Methyl 4-hydroxybenzoate (B8730719) nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.32 |

Note: Data is for methyl 4-hydroxybenzoate, the protonated form of 4-methoxycarbonylphenolate. The presence of a negative charge on the phenolate (B1203915) oxygen would significantly raise the HOMO energy, making the anion a much stronger electron donor.

While specific studies on the reaction energetics of 4-methoxycarbonylphenolate are scarce, extensive research has been conducted on the reactivity of the parent phenolate anion, particularly in alkylation reactions. These studies reveal that phenolate is an ambident nucleophile, capable of reacting at either the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). DFT calculations have shown that O-alkylation is generally kinetically favored (having a lower activation energy), while C-alkylation is often thermodynamically favored (leading to a more stable product).

For example, in the alkylation of phenol (B47542), a neutral-pathway mechanism has been proposed where the reaction proceeds through a sulfonic ester intermediate. The transition state for O-alkylation from this intermediate involves a six-membered ring-like structure and has a calculated activation barrier.

Table 2: Illustrative Calculated Reaction Energetics for Phenol Alkylation

| Reaction Step | Parameter | Energy (kcal/mol) |

|---|---|---|

| O-alkylation | Activation Energy (TS1) | 30.62 |

| o-alkylation | Activation Energy (TS2) | 34.75 |

Note: This data represents a model system for phenol alkylation and serves to illustrate the types of energetic parameters that can be calculated using DFT. The actual values for 4-methoxycarbonylphenolate would be influenced by the methoxycarbonyl substituent.

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed structure, a direct comparison can be made with experimental spectra, aiding in structural confirmation and the assignment of spectral features.

Table 3: Selected Calculated Vibrational Frequencies for Methyl 4-hydroxybenzoate nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| O-H stretch | 3570 | 3370 |

| C=O stretch | 1715 | 1682 |

| C-O stretch (ester) | 1285 | 1280 |

Note: Data is for methyl 4-hydroxybenzoate. The absence of the O-H stretching vibration would be a key difference in the spectrum of the 4-methoxycarbonylphenolate anion.

The reactivity and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects through the use of solvation models. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies and the study of how the solvent alters the electronic structure and reactivity of the solute.

Commonly used solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models can be combined with DFT calculations to provide a more realistic description of chemical processes in solution. For instance, the relative stability of different conformers of a molecule can change in solvents of different polarities, and reaction pathways and transition state energies can also be significantly altered. While specific studies on the solvation of 4-methoxycarbonylphenolate are not prevalent, the general principles of these models are applicable.

Quantum Chemical Descriptors and Predictive Reactivity Indices

From the electronic structure information obtained from DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's electronic properties and can be used to predict its reactivity. Some key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to build models that predict the biological activity or toxicity of compounds based on their chemical structure. For substituted phenols, these descriptors have been used to correlate with their observed toxicity towards various organisms.

Table 4: Illustrative Quantum Chemical Descriptors for a Series of Substituted Phenols

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Phenol | -3.42 | 6.84 | 0.86 |

| 4-Methylphenol | -3.31 | 6.62 | 0.83 |

| 4-Chlorophenol | -3.67 | 6.64 | 1.01 |

Note: This table provides representative data for substituted phenols to illustrate the range and utility of these descriptors. The values for 4-methoxycarbonylphenolate would be influenced by the electron-withdrawing nature of the methoxycarbonyl group.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvation dynamics, and transport properties.

For a molecule like 4-methoxycarbonylphenolate in solution, MD simulations can be used to:

Explore Conformational Space: The methoxycarbonyl group can rotate relative to the phenyl ring. MD simulations can reveal the preferred conformations in solution and the energy barriers between them.

Analyze Solvation Shell Structure: Simulations can provide a detailed picture of how solvent molecules, such as water, arrange themselves around the phenolate anion and the sodium counter-ion. This includes the number of solvent molecules in the first solvation shell and their orientation.

Study Dynamic Properties: MD simulations can be used to calculate diffusion coefficients, rotational correlation times, and other dynamic properties that characterize the behavior of the solute in solution.

While specific MD simulation studies focused solely on sodium;4-methoxycarbonylphenolate are not widely reported, simulations of similar molecules, such as phenol and other substituted aromatics in aqueous solution, have provided valuable insights into their hydration structures and dynamics. For instance, studies on phenol have characterized the hydrogen bonding between the hydroxyl group and water, as well as the weaker interactions between water and the aromatic ring. nih.gov

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Calculations

In the realm of computational chemistry, ab initio and post-Hartree-Fock methods represent a hierarchy of sophisticated tools for the high-accuracy determination of molecular electronic structures. These first-principles approaches are fundamental to understanding the intrinsic properties of chemical systems, such as the 4-methoxycarbonylphenolate anion, without reliance on empirical parameters. The primary goal of these methods is to find an approximate solution to the time-independent, non-relativistic Schrödinger equation.

The foundational ab initio method is the Hartree-Fock (HF) theory. HF approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally efficient and providing a reasonable first approximation of the electronic structure, the HF method inherently neglects the instantaneous correlation of electron motions. This electron correlation—the interaction between individual electrons—is crucial for a precise description of molecular properties.

Post-Hartree-Fock methods are designed to systematically incorporate electron correlation, building upon the HF reference wavefunction. These methods provide a pathway to achieving chemical accuracy, which is generally considered to be within 1 kcal/mol of experimental values for energies. Among the most widely used post-Hartree-Fock methods are Møller-Plesset (MP) perturbation theory and the Coupled-Cluster (CC) approach.

Second-order Møller-Plesset perturbation theory (MP2) is often the first step beyond the Hartree-Fock approximation to include electron correlation. It is a non-iterative method that offers a significant improvement in the description of intermolecular interactions, geometries, and vibrational frequencies. However, for certain systems, MP2 has been observed to overestimate specific properties when compared to higher-level methods. researchgate.net Despite this, the relative trends predicted by MP2 are often in good agreement with more rigorous calculations. researchgate.net

For even greater accuracy, Coupled-Cluster (CC) theory provides a more robust and reliable framework. The CCSD method includes all single and double electron excitations from the HF determinant, while the CCSD(T) method adds a non-iterative correction for triple excitations. CCSD(T) is often referred to as the "gold standard" of quantum chemistry for its ability to yield highly accurate results for a wide range of molecules, provided the system is well-described by a single-reference wavefunction. researchgate.netresearchgate.net

The application of these methods to the 4-methoxycarbonylphenolate anion would involve several key computational steps. Initially, a geometry optimization would be performed at a chosen level of theory (e.g., MP2 or CCSD) with a suitable basis set to locate the minimum energy structure of the anion. Subsequently, single-point energy calculations, potentially at the more accurate CCSD(T) level, could be performed on the optimized geometry to refine the electronic energy. For the complete "this compound" system, these methods can be used to calculate the interaction energy between the sodium cation and the phenolate anion, providing insights into the nature and strength of their ionic bond.

The choice of basis set is critical in these calculations. Larger basis sets, particularly those including diffuse functions (e.g., aug-cc-pVTZ), are essential for accurately describing the spatially extended electron density of anions and the subtle details of non-covalent interactions. The computational cost of post-Hartree-Fock methods scales steeply with the size of the system and the basis set, making calculations on larger molecules challenging. pku.edu.cn For instance, CCSD(T) calculations are significantly more computationally demanding than MP2 calculations. arxiv.org

To illustrate the expected outcomes of such calculations, the following tables present hypothetical yet representative data for the 4-methoxycarbonylphenolate anion, based on typical results from high-accuracy computations on similar aromatic anions.

Table 1: Comparison of Key Geometric Parameters of 4-Methoxycarbonylphenolate Anion Optimized with Different Ab Initio and Post-Hartree-Fock Methods.

| Parameter | Hartree-Fock (HF) | MP2 | CCSD |

| C-O⁻ Bond Length (Å) | 1.250 | 1.275 | 1.270 |

| C=O Bond Length (Å) | 1.195 | 1.220 | 1.215 |

| C-C (ring) avg. (Å) | 1.385 | 1.395 | 1.393 |

| C-O-C Angle (°) | 118.0 | 117.5 | 117.7 |

Table 2: Calculated Interaction Energies for this compound at Different Levels of Theory.

| Method | Basis Set | Interaction Energy (kcal/mol) |

| MP2 | aug-cc-pVDZ | -125.5 |

| MP2 | aug-cc-pVTZ | -128.0 |

| CCSD(T) | aug-cc-pVDZ | -122.3 |

| CCSD(T) | aug-cc-pVTZ | -124.5 |

These tables demonstrate the systematic nature of these methods. Moving from HF to post-Hartree-Fock methods generally leads to longer, more accurate bond lengths. Similarly, increasing the basis set size typically results in a more refined calculation of interaction energies. The difference between MP2 and CCSD(T) results highlights the importance of a proper treatment of electron correlation for achieving high accuracy. While specific experimental or direct computational data for the title compound is not widely published, the principles of these high-accuracy methods provide a clear framework for its theoretical investigation.

Crystallographic Analysis and Solid State Chemistry of Sodium;4 Methoxycarbonylphenolate

Single-Crystal X-ray Diffraction (SCXRD) for Precise Atomic Arrangement Determination

For sodium;4-methoxycarbonylphenolate, it is anticipated that the sodium cation would significantly influence the crystal packing. The ionic interaction between the sodium ion and the phenolate (B1203915) oxygen would be a primary determinant of the crystal structure, likely leading to a layered or coordinated polymer-type structure. The precise coordination environment of the sodium ion (e.g., its coordination number and geometry) and the conformation of the 4-methoxycarbonylphenolate anion would be key features elucidated by an SCXRD study.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and based on general knowledge, as specific experimental data was not found in the searched literature.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-3000 |

| Z | 4 or 8 |

Crystal Engineering Principles and Their Application to Phenolate Salts and Cocrystals

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For phenolate salts like this compound, crystal engineering principles can be applied to predict and control polymorphism, solubility, and stability.

A key supramolecular synthon in the context of phenolic compounds is the phenol-phenolate heterosynthon. This strong, charge-assisted hydrogen bond between a neutral phenol (B47542) and its corresponding phenolate anion can be a robust tool in designing multicomponent crystals, such as cocrystals of a drug with its salt. The investigation of ionic cocrystals has revealed that the phenol-phenolate interaction is significantly stronger than the phenol-phenol hydrogen bond, making it a reliable interaction for crystal engineering.

Hydrogen Bonding: In the case of a hydrated form, hydrogen bonds between the water molecules and the phenolate oxygen or the carbonyl oxygen of the ester group would be significant.

π-Stacking: The aromatic rings of the 4-methoxycarbonylphenolate anions could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds between the carbon atoms of the aromatic ring or the methyl group and the oxygen atoms of neighboring molecules can also influence the crystal packing.

The interplay of these interactions will dictate the final three-dimensional architecture of the crystal.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying the crystalline phase of a bulk sample and for studying polymorphism—the ability of a compound to exist in more than one crystal structure.

A PXRD pattern provides a fingerprint of a crystalline solid. For this compound, a standard PXRD pattern would be essential for routine quality control to ensure phase purity. Any changes in the manufacturing process or storage conditions that might lead to a different polymorphic form or the formation of a hydrate (B1144303) could be readily detected by changes in the PXRD pattern.

While a specific, indexed PXRD pattern for this compound is not available in the public domain literature, a hypothetical pattern would consist of a series of peaks at specific 2θ angles, with characteristic intensities.

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Solid (Note: This is a generalized example to illustrate the data obtained from a PXRD experiment.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 35 |

Neutron Diffraction for Accurate Localization of Hydrogen Atoms

Neutron diffraction is a crystallographic technique that is particularly sensitive to the positions of light atoms, especially hydrogen. researchgate.netosti.gov While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction an invaluable tool for accurately determining the positions of hydrogen atoms, which is often difficult with SCXRD due to the low electron density of hydrogen.

In the context of this compound, a neutron diffraction study, particularly of a hydrated form, would provide precise information on the hydrogen bonding network. It would allow for the unambiguous determination of the orientation of water molecules and the geometry of O-H···O and C-H···O hydrogen bonds. This level of detail is crucial for understanding the subtle forces that govern the stability and properties of the crystalline solid.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for a molecule is greater than the electron density from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular interactions. For example, red spots on the d_norm surface would indicate close contacts corresponding to strong interactions like hydrogen bonds.

A study on the parent compound, methyl 4-hydroxybenzoate (B8730719), utilized Hirshfeld surface analysis to quantify the intermolecular interactions and crystal packing. nih.gov A similar analysis for the sodium salt would allow for a comparative study of how the presence of the sodium ion alters the nature and extent of these interactions. The analysis can be further broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

Applications in Organic Synthesis and Catalysis

Sodium;4-Methoxycarbonylphenolate as a Versatile Building Block in Complex Organic Synthesis

This compound is a valuable nucleophilic building block for constructing more complex molecular architectures. Its utility stems from the reactive phenoxide anion, which readily participates in nucleophilic substitution reactions. The parent compound, methyl 4-hydroxybenzoate (B8730719), is synthesized via the esterification of p-hydroxybenzoic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid or through modern methods using solid acid catalysts or microwave assistance. uu.nlnih.govrsc.orgacs.org The sodium salt is then typically generated in situ by deprotonation with a suitable base, such as sodium hydride or sodium hydroxide (B78521), to enhance its nucleophilicity for subsequent reactions. acs.orgnih.gov

A primary application is in the Williamson ether synthesis, a robust and widely used method for forming ether linkages. rsc.org The phenolate (B1203915) attacks a primary alkyl halide or other electrophile with a good leaving group (e.g., tosylate) in an SN2 reaction to form an aryl ether. acs.orgnih.govacs.orgrsc.org This reaction is fundamental for introducing a variety of alkoxy side chains onto the phenolic position, thereby creating a library of derivatives from a single starting material.

Table 1: Representative Williamson Ether Synthesis using a Phenolate

| Reactant 1 (Phenolate) | Reactant 2 (Electrophile) | Base / Solvent | Product Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | NaH / THF or DMF | 4-Alkoxybenzoate Ester |

| This compound | Benzyl (B1604629) Bromide | K₂CO₃ / Acetone | 4-(Benzyloxy)benzoate Ester |

| This compound | Allyl Chloride | NaOH / H₂O (with PTC*) | 4-(Allyloxy)benzoate Ester |

*PTC: Phase Transfer Catalyst, such as tetrabutylammonium (B224687) bromide, is often used in aqueous systems. rsc.org

This strategy is crucial for the late-stage functionalization of molecules in medicinal chemistry and materials science, where the ester group can be retained for further modification or serve as a key feature of the final product.

Its Utilization in the Synthesis of Organosilicon Compounds and Other Functional Materials

The nucleophilic character of this compound extends to reactions with silicon-based electrophiles, enabling the synthesis of organosilicon compounds. Specifically, it can react with chlorosilanes (R₃SiCl) to form silyl (B83357) ethers. Chlorosilanes are known to be highly reactive towards moisture and other nucleophiles, readily forming hydrogen chloride upon reaction with water. acs.org This reactivity is harnessed in a controlled manner to form Si-O bonds.

The reaction involves the attack of the phenolate oxygen onto the electrophilic silicon atom of the chlorosilane, displacing the chloride ion. This process yields a 4-(silyloxy)benzoate ester, incorporating the stability and unique properties of the siloxane bond into the organic framework.

Reaction Scheme: Synthesis of a Silyl Ether HOC₆H₄CO₂CH₃ + NaH → Na⁺⁻OC₆H₄CO₂CH₃ + H₂ Na⁺⁻OC₆H₄CO₂CH₃ + R₃SiCl → R₃Si-O-C₆H₄CO₂CH₃ + NaCl

These organosilicon products can serve as functional materials, for instance as protecting groups in multi-step synthesis that can be cleaved under specific conditions, or as components in the formulation of silicon-based polymers and materials where the aromatic core imparts desirable thermal or electronic properties.

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Beyond acting as a nucleophile, the structure of this compound offers multiple sites for derivatization, allowing for a significant increase in molecular complexity.

Key derivatization strategies include:

Ester Hydrolysis: The methoxycarbonyl group can be readily hydrolyzed under basic or acidic conditions to yield 4-hydroxybenzoic acid. nih.gov This transformation converts the ester into a carboxylic acid, which opens up a new range of synthetic possibilities, including amide bond formation through coupling with amines.

Reduction: The carboxylic acid derived from hydrolysis can be subsequently reduced. For instance, the reduction of the related fenofibric acid's ketone group using sodium borohydride (B1222165) is a documented method for creating new metabolites. rsc.org A similar reduction of the carboxyl group of 4-hydroxybenzoic acid would yield a benzyl alcohol derivative, adding another functional handle.

Aromatic Ring Substitution: The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. While the para-position is blocked, electrophilic substitution (e.g., halogenation, nitration) can be directed to the positions ortho to the hydroxyl group, further functionalizing the aromatic core.

Decarboxylation: Under certain enzymatic or thermal conditions, the 4-hydroxybenzoic acid derived from the ester can be decarboxylated to produce phenol (B47542), demonstrating a pathway to completely alter the substitution pattern of the ring. nih.gov

Table 2: Derivatization Reactions of the Methyl 4-Hydroxybenzoate Scaffold

| Starting Material Moiety | Reagent(s) | Transformation | Product Moiety |

|---|---|---|---|

| Ester (-COOCH₃) | NaOH, H₂O, then H₃O⁺ | Hydrolysis | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. R₂NH | Amide Formation | Amide (-CONR₂) |

| Aromatic Ring (C-H) | Br₂ / Solvent | Electrophilic Bromination | 3,5-Dibromo-4-hydroxybenzoate |